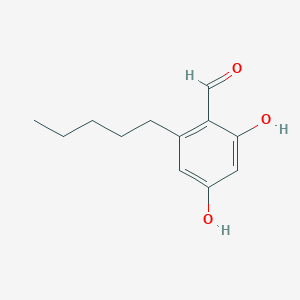
2,4-Dihydroxy-6-pentylbenzaldehyde
Vue d'ensemble
Description
2,4-Dihydroxy-6-pentylbenzaldehyde is an organic compound that belongs to the family of aromatic aldehydes . It is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol .
Molecular Structure Analysis
The molecular formula of 2,4-Dihydroxy-6-pentylbenzaldehyde is C12H16O3 . Its molecular weight is 208.25 g/mol . The chemical structure consists of a benzene ring with two hydroxyl groups and a pentyl group attached .Physical And Chemical Properties Analysis
2,4-Dihydroxy-6-pentylbenzaldehyde appears as a dark oil . It is soluble in methanol . The compound has a topological polar surface area of 57.5Ų .Applications De Recherche Scientifique
Selective Reduction and Protective Reagents
The selective reduction of aldehydes like 4-Acetylbenzaldehyde, which shares structural similarities with 2,4-Dihydroxy-6-pentylbenzaldehyde, demonstrates the importance of protective reagents and solid supports in organic synthesis. Sodium bisulfite, for instance, can be used to protect the formyl group during the reduction process (Chihara, Wakabayashi, & Taya, 1981).
Solubility in Ethanol-Water Solutions
Protocatechuic aldehyde, structurally similar to 2,4-Dihydroxy-6-pentylbenzaldehyde, has been studied for its solubility in ethanol-water solutions. This research is significant in understanding the solubility properties of such compounds in various solvent systems (Zhang, Gong, Wang, & Qu, 2012).
Electrocatalytic Activity
Dihydroxybenzaldehydes, including 2,4-Dihydroxy-6-pentylbenzaldehyde, have been investigated for their electrocatalytic activities, especially in the electrooxidation of NADH. This research is crucial in the development of biosensors and understanding the electrochemical behavior of these compounds (Pariente et al., 1996).
Synthesis of Derivatives
The synthesis of new benzaldehyde derivatives from various sources, such as mangrove endophytic fungi, highlights the diverse applications and potential novel compounds that can be derived from 2,4-Dihydroxy-6-pentylbenzaldehyde (Shao et al., 2009).
Structural Analysis
Research on compounds like 2,4-dihydroxybenzaldehyde, which is structurally related to 2,4-Dihydroxy-6-pentylbenzaldehyde, includes their structural characterization. Such studies are essential for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Baughman et al., 2004).
Influence on Optical Nonlinearity
The influence of phenolic hydroxyl groups in compounds like 2,4-dihydroxybenzaldehyde on second-order optical nonlinearity provides insights into the optical properties of such compounds and their potential use in optoelectronic devices (Kwon et al., 2009).
Orientations Futures
The future directions of 2,4-Dihydroxy-6-pentylbenzaldehyde could involve its use in the synthesis of other compounds. As it is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol , it could potentially be used in the development of new pharmaceuticals or chemical products.
Mécanisme D'action
Mode of Action
As an aromatic aldehyde, it may interact with its targets through various chemical reactions, such as nucleophilic substitution or oxidation . The specific interactions and resulting changes depend on the nature of the target molecules and the biochemical environment.
Biochemical Pathways
. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that this compound is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,4-Dihydroxy-6-pentylbenzaldehyde can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions of the biological environment .
Propriétés
IUPAC Name |
2,4-dihydroxy-6-pentylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCYBHCUWCBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-pentylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



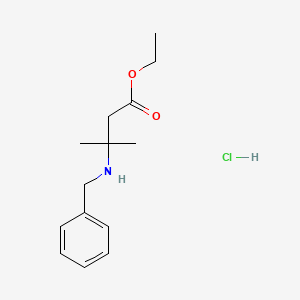


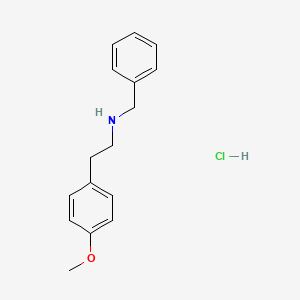


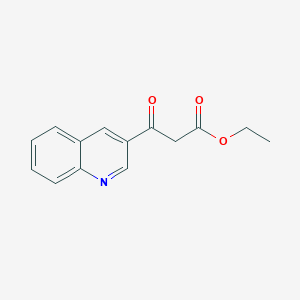
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)



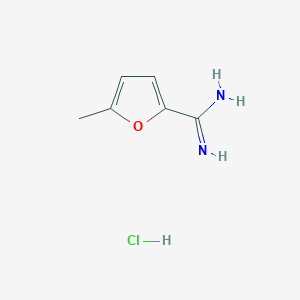

![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)